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Compound of Interest

Compound Name: Dimethylstannane

Cat. No.: B1199893

A Researcher's Guide to Cross-Referencing
Dimethylstannane Spectral Data

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of
Dimethylstannane Spectral Data Against Literature Values

This guide provides a comprehensive comparison of expected spectral data for
dimethylstannane ((CHs)2SnHz) with established literature values. Dimethylstannane, a
fundamental organotin hydride, serves as a crucial building block in various chemical
syntheses. Accurate spectral identification is paramount for ensuring reaction success and
purity of subsequent compounds. This document summarizes key spectral features in Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable
resource for the validation of experimental findings.

Comparison of Spectral Data

The following tables summarize the available literature values for the spectral properties of
dimethylstannane. Experimental data should be cross-referenced with these values to confirm
the identity and purity of the synthesized compound.

Table 1: *H NMR Spectral Data for Dimethylstannane
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. . Coupling

Chemical Shift L
Protons Multiplicity Constant (J) / Reference

(3) I ppm

Hz

Sn-Hz -4.39 Septet - [1]
(CHs)2Sn -0.2 Triplet - [1]
Snit7-H Not reported Satellites Not reported [1]
Snite-H Not reported Satellites Not reported [1]

Note: Chemical shifts are referenced to internal tetramethylsilane (TMS). The observation of tin
satellite peaks (from 117Sn and 11°Sn isotopes) is a key diagnostic feature.

Table 2: Infrared (IR) Spectral Data for Dimethylstannane

Wavenumber ] .

(cm-1) Intensity Assignment Reference
1871 Strong Sn-H Stretch [2]

1858 Strong Sn-H Stretch [2]

700-780 Intense (CH3)2Sn Deformation  [2]

670-680 Broad - [2]

536 - - [2]

526 - - [2]

517 - - [2]

Note: The strong doublet in the 1850-1875 cm~1 region is highly characteristic of the Sn-H
stretching vibration.

Table 3: Expected 13C and 11°Sn NMR Data for Dimethylstannane
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Expected Chemical Shift
Range (3) / ppm

Nucleus

Notes

13C -10to 10

Based on analogous organotin
compounds. Specific literature
values for dimethylstannane

are not readily available.

193Sn -200 to -350

Highly dependent on solvent
and concentration. Specific
literature values for
dimethylstannane are not

readily available.[3]

Table 4: Expected Mass Spectrometry Fragmentation for Dimethylstannane

Fragment lon m/z Comments

Molecular ion peak. May be
[(CH3)2SnH2]*e 152 (for 129Sn) , -

weak due to instability.
[(CH3)2SnH]*+ 151 (for 12°Sn) Loss of a hydrogen radical.
[CH3SNnH2]* 137 (for 120Gn) Loss of a methyl radical.
[SnH2]*e 122 (for 120Gn) Loss of two methyl radicals.
[SnH]* 121 (for 129Sn) Further fragmentation.

Tin isotope pattern will be
[Sn]*e 120 (for 12°Sn)

characteristic.

Note: The mass spectrum will exhibit a characteristic isotopic pattern for tin, which is a key

identifying feature.

Experimental Protocols

Detailed experimental procedures are critical for obtaining high-quality spectral data that can

be reliably compared to literature values. Dimethylstannane is a volatile and air-sensitive
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compound, requiring specific handling techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g.,
nitrogen or argon) using Schlenk line or glovebox techniques. Deuterated solvents should be
thoroughly degassed prior to use. A typical sample concentration is 5-25 mg of the
compound dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.qg.,
benzene-ds, toluene-ds).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution and sensitivity, which is particularly important for observing tin satellite
peaks.

o Data Acquisition:

o H NMR: A standard single-pulse experiment is typically sufficient. Ensure a sufficient
number of scans to achieve a good signal-to-noise ratio for the tin satellites.

o 13C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower
natural abundance of 13C and potential long relaxation times, a sufficient number of scans
and an appropriate relaxation delay are necessary.

o 119S5n NMR: A proton-decoupled single-pulse experiment is common. Due to the wide
chemical shift range of tin, ensure the spectral width is set appropriately. The use of a
reference compound, such as tetramethyltin (SnMea), is crucial for accurate chemical shift
determination.[4]

Infrared (IR) Spectroscopy
o Sample Preparation (Air-Sensitive Compounds):

o Gas Phase: For volatile compounds like dimethylstannane, a gas cell with KBr or NaCl
windows can be used. The cell is first evacuated and then filled with the vapor of the
compound.
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o Solution: A solution can be prepared in a dry, IR-transparent solvent (e.g., hexane, CCla)
under an inert atmosphere and injected into a sealed liquid cell.

o Nujol Mull: For less volatile or solid organotin compounds, a Nujol mull can be prepared in
a glovebox. The compound is ground with Nujol (a mineral oil) and pressed between two
KBr or NaCl plates.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

o Data Acquisition: A background spectrum of the empty cell or the solvent should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)
o Sample Introduction (Volatile Organometallic Compounds):

o Direct Inlet: The volatile sample can be introduced directly into the ion source via a heated
probe or a gas inlet system.

o Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for
separating and identifying volatile components of a mixture. A capillary column suitable for
non-polar compounds should be used.

« lonization Method: Electron lonization (EI) is commonly used for volatile organometallic
compounds and provides characteristic fragmentation patterns.

 Instrumentation: A mass spectrometer with a quadrupole, time-of-flight (TOF), or magnetic
sector analyzer can be used. High-resolution mass spectrometry is advantageous for
determining the elemental composition of fragments.

o Data Analysis: The fragmentation pattern should be analyzed, paying close attention to the
characteristic isotope pattern of tin.

Visualizing the Workflow and Cross-Referencing
Logic
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To aid in understanding the experimental and analytical processes, the following diagrams
illustrate the general workflow for spectral data acquisition and the logical steps for cross-
referencing experimental data with literature values.
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Diagram 1: General experimental workflow.
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Diagram 2: Logic for cross-referencing data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1199893#cross-referencing-dimethylstannane-
spectral-data-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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